1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene

Description

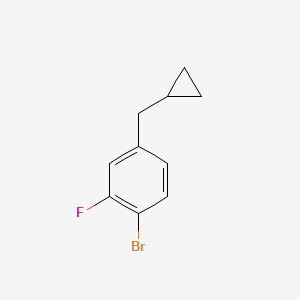

1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, and a cyclopropylmethyl group at position 4. The cyclopropylmethyl group introduces steric bulk and unique electronic properties due to the strained cyclopropane ring, which may influence reactivity and stability. This compound is of interest in medicinal chemistry and materials science, particularly in cross-coupling reactions, though its steric hindrance could limit reactivity compared to simpler analogs .

Properties

IUPAC Name |

1-bromo-4-(cyclopropylmethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOFWBLIYHCWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(cyclopropylmethyl)-2-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds by reacting the compound with boronic acids or esters in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Reactivity

1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene participates in various chemical reactions:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Oxidation : The compound can be oxidized to yield ketones or carboxylic acids.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form carbon-carbon bonds with boronic acids or esters in the presence of palladium catalysts.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its halogen substituents enhance electrophilicity, making it valuable for constructing diverse chemical architectures.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Similar compounds have exhibited biological activities such as antimicrobial and anticancer effects. The presence of halogens can enhance lipophilicity, influencing interactions with biological targets.

Materials Science

In materials science, this compound may be utilized in the development of specialty polymers and other materials due to its unique reactivity profile.

Case Studies

Recent research has explored the use of this compound in various applications:

- Anticancer Activity : A study indicated that derivatives of similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could be further investigated for similar properties.

- Enzyme Interaction Studies : Research into enzyme interactions has shown that compounds with similar halogen substituents can influence metabolic pathways, indicating potential uses in biochemistry.

Mechanism of Action

The mechanism by which 1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing the transition state and intermediate species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Key Structural Analogs :

Electronic and Steric Considerations

- Cyclopropylmethyl vs. Alkyl Halides : The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to linear alkyl halides (e.g., bromomethyl or chloroethyl). This reduces susceptibility to nucleophilic substitutions (e.g., SN2) but may enhance stability in acidic/basic conditions due to the cyclopropane ring’s conjugation .

Biological Activity

1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12BrF, with a molecular weight of approximately 251.12 g/mol. The compound features a bromine atom at the para position and a fluorine atom at the meta position relative to the cyclopropylmethyl group on a benzene ring.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions. One common approach is the bromination of 4-(cyclopropylmethyl)-2-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids such as aluminum bromide or iron bromide under mild conditions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, potentially acting as an inhibitor or modulator in biochemical pathways. The presence of both bromine and fluorine atoms enhances its reactivity and binding affinity to target proteins or enzymes.

Potential Biological Activities:

- Antimicrobial Properties: Preliminary studies suggest that halogenated compounds can exhibit antimicrobial activity, although specific data on this compound is limited.

- Cancer Research: The compound may play a role in cancer research, particularly in studies focusing on kinase inhibitors, as similar halogenated compounds have shown promise in inhibiting cancer cell proliferation .

- Neurotoxicity Studies: Toxicological evaluations indicate that halogenated benzene derivatives can exhibit neurotoxic effects, which warrants further investigation into their safety profiles .

Toxicological Assessment

A study conducted by Haskell Laboratories evaluated the acute toxicity of similar compounds, revealing median lethal doses (LD50) ranging from 2,200 to 3,200 mg/kg in rodent models. Observed effects included tremors, weight loss, and respiratory distress at higher doses . While specific data for this compound is not yet available, these findings highlight the importance of assessing toxicity in future studies.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the halogen substituents on aromatic rings can significantly alter biological activity. For instance, variations in the position and type of halogen (bromine vs. fluorine) can influence binding affinity and selectivity towards specific biological targets . This suggests that systematic studies on this compound could yield valuable insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Bromo-4-methylbenzene | Bromine at para position | General reactivity; less sterically hindered |

| 1-Bromo-2-fluorobenzene | Bromine and fluorine at different positions | Potentially different reactivity profiles |

| 1-Bromo-3-cyclopropylbenzene | Cyclopropyl group at meta position | Anticancer properties explored |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.